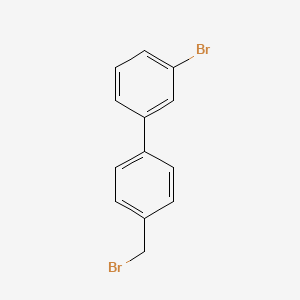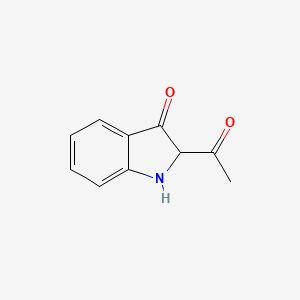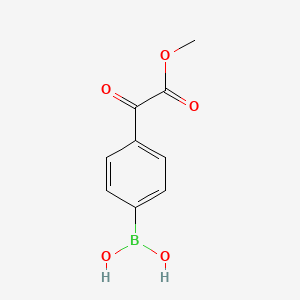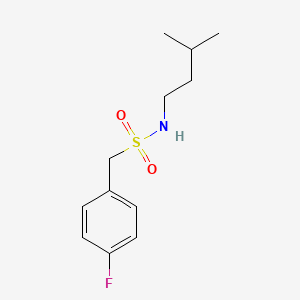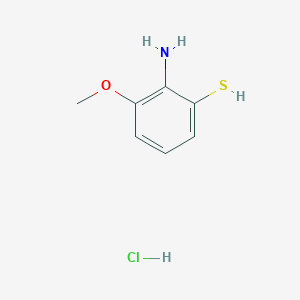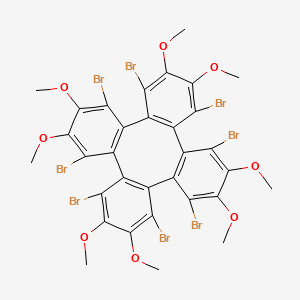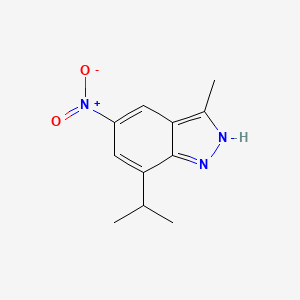
5-Methoxyquinoline-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxyquinoline-8-carbonitrile is a chemical compound with the molecular formula C11H8N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyquinoline-8-carbonitrile typically involves the cyclization of 2-bromo-5-methoxyaniline and malonic acid, using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned cyclization reaction. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications.
化学反应分析
Types of Reactions: 5-Methoxyquinoline-8-carbonitrile undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 5-methoxyquinoline-8-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 5-Methoxyquinoline-8-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
5-Methoxyquinoline-8-carbonitrile has a wide range of applications in scientific research:
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Methoxyquinoline-8-carbonitrile, particularly as an EZH2 inhibitor, involves the inhibition of the histone-lysine N-methyltransferase activity of EZH2. This enzyme methylates lysine residues on histone proteins, leading to transcriptional repression of target genes. By inhibiting EZH2, this compound can reactivate tumor suppressor genes and inhibit cancer cell proliferation .
相似化合物的比较
5-Methoxyquinoline: A simpler derivative without the nitrile group.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5-Methoxyquinoline-8-amine: A reduced form of 5-Methoxyquinoline-8-carbonitrile.
Uniqueness: this compound is unique due to its combination of a methoxy group and a nitrile group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
5-methoxyquinoline-8-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-10-5-4-8(7-12)11-9(10)3-2-6-13-11/h2-6H,1H3 |
InChI 键 |
VFFDRQXBQKWJMM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=CC=NC2=C(C=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


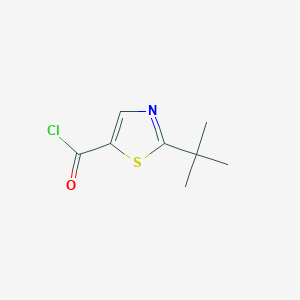
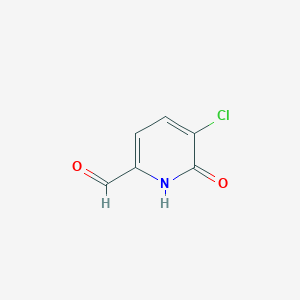
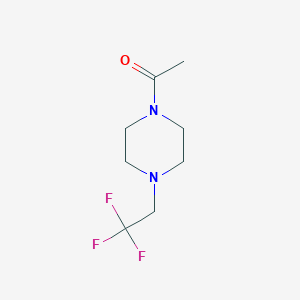
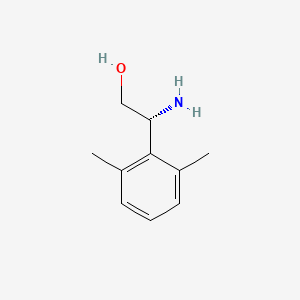
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12954254.png)
![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12954258.png)
